![molecular formula C14H27N3O3 B2669495 Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 1989659-24-6](/img/structure/B2669495.png)
Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate
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Description
Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N2O2 . It is also known by various synonyms such as 4-amino-1-boc-piperidine, 1-boc-4-aminopiperidine, n-boc-4-aminopiperidine, and others . It is typically available in the form of a beige to white crystalline powder, crystals, or chunks .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC([NH3+])CC1
. This string represents the connectivity and arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.29 g/mol . The compound is typically stored at temperatures between 2-8°C .Safety and Hazards
This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Safety precautions include rinsing the mouth if swallowed and not inducing vomiting. Eye and face protection should be worn, and if the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
Future Directions
While specific future directions for Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate are not mentioned in the literature, similar compounds are being explored for their potential in targeted protein degradation, which could have significant implications in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-[[ethyl(methyl)carbamoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-6-16(5)12(18)15-11-7-9-17(10-8-11)13(19)20-14(2,3)4/h11H,6-10H2,1-5H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOODDSFQOBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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